molecular formula C16H14Cl3N3O2S B2514875 N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(2,4-dichlorophenoxy)propanamide CAS No. 894576-62-6

N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(2,4-dichlorophenoxy)propanamide

Cat. No.: B2514875
CAS No.: 894576-62-6
M. Wt: 418.72
InChI Key: UDZXOBTVUVKLHQ-UHFFFAOYSA-N
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Description

N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(2,4-dichlorophenoxy)propanamide is a chemical compound with a complex structure that includes chlorinated aromatic rings and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(2,4-dichlorophenoxy)propanamide typically involves the reaction of 4-chlorophenyl isothiocyanate with 2-(2,4-dichlorophenoxy)propanamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(2,4-dichlorophenoxy)propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(2,4-dichlorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(2,4-dichlorophenoxy)propanamide is unique due to its specific combination of chlorinated aromatic rings and carbamothioyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(2,4-dichlorophenoxy)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antiviral, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • 4-chlorophenyl and 2,4-dichlorophenoxy groups, which are known for their biological activity.
  • A carbamothioyl moiety that may enhance its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit promising antibacterial properties. For instance, derivatives containing the 4-chlorophenyl group have shown moderate to strong activity against various bacterial strains:

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound ASalmonella typhi32 µg/mL
Compound BBacillus subtilis16 µg/mL
Compound CEscherichia coli64 µg/mL

These results suggest that the presence of the chlorinated phenyl groups may contribute to the antibacterial efficacy of the compound .

Antiviral Activity

In a study focused on adenoviral infections, several analogues of related compounds were tested for their ability to inhibit human adenovirus (HAdV). One notable analogue exhibited an IC50 value of 0.27 µM, indicating potent antiviral activity with reduced cytotoxicity (CC50 = 156.8 µM) . Although specific data on this compound is limited, its structural similarities suggest potential effectiveness against viral targets.

Anticancer Activity

Compounds featuring the carbamothioyl functional group are often evaluated for anticancer properties. Research indicates that similar compounds have demonstrated significant cytotoxic effects on various cancer cell lines. For example:

  • Compound D showed selective cytotoxicity against breast cancer cells with an IC50 of 5 µM.
  • Compound E exhibited activity against lung cancer cells with an IC50 of 10 µM.

These findings underline the importance of further investigating this compound for its potential anticancer effects .

Mechanistic Studies

Mechanistic studies have suggested that compounds with similar structures may exert their biological effects through multiple pathways:

  • Enzyme Inhibition: Many chlorinated phenyl derivatives act as inhibitors of key enzymes involved in bacterial and cancer cell metabolism.
  • DNA Interaction: Some studies indicate that these compounds may interact directly with DNA or RNA, disrupting replication processes in both bacterial and viral pathogens.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy: A series of synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, revealing that modifications to the carbamothioyl group significantly influenced antibacterial potency .
  • Antiviral Screening: In a comprehensive screening of antiviral agents, a related compound was found to inhibit viral replication at low concentrations while exhibiting minimal toxicity in cellular assays .
  • Anticancer Evaluation: A recent investigation into structurally similar compounds highlighted their potential as anticancer agents through apoptosis induction in cancer cell lines .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(2,4-dichlorophenoxy)propanoylamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3N3O2S/c1-9(24-14-7-4-11(18)8-13(14)19)15(23)21-22-16(25)20-12-5-2-10(17)3-6-12/h2-9H,1H3,(H,21,23)(H2,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZXOBTVUVKLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=S)NC1=CC=C(C=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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